molecular formula C55H46O5P2 B14078306 SchmalzPhos

SchmalzPhos

Cat. No.: B14078306
M. Wt: 848.9 g/mol
InChI Key: OQTZCNLBVJLGQD-XWQGWOARSA-N
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Description

SchmalzPhos is a specialized phosphine ligand employed in transition-metal-catalyzed reactions, notably in cobalt-mediated 1,4-hydrovinylation reactions. Its discovery by Marion Arndt et al. (2011) marked a significant advancement in regiochemical control, enabling the selective formation of linear hydrovinylation products . Unlike traditional ligands such as dppe (1,2-bis(diphenylphosphino)ethane) and dppp (1,3-bis(diphenylphosphino)propane), this compound exhibits a unique backbone structure that modulates steric and electronic properties, thereby altering catalytic outcomes. This ligand has become pivotal in synthetic organic chemistry for accessing structurally defined alkenes, which are critical intermediates in pharmaceuticals and materials science .

Properties

Molecular Formula

C55H46O5P2

Molecular Weight

848.9 g/mol

IUPAC Name

[2-[[(3aS,8aS)-2,2-dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]oxy]-3-phenylphenyl]-diphenylphosphane

InChI

InChI=1S/C55H46O5P2/c1-53(2)56-51-52(57-53)55(44-31-16-6-17-32-44,45-33-18-7-19-34-45)60-62(59-54(51,42-27-12-4-13-28-42)43-29-14-5-15-30-43)58-50-48(41-25-10-3-11-26-41)39-24-40-49(50)61(46-35-20-8-21-36-46)47-37-22-9-23-38-47/h3-40,51-52H,1-2H3/t51-,52-/m0/s1

InChI Key

OQTZCNLBVJLGQD-XWQGWOARSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

SchmalzPhos is typically synthesized through a series of organic reactions involving phosphorus-containing compounds. The exact synthetic route can vary, but it generally involves the reaction of a phosphorus precursor with other organic molecules under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors and other advanced technologies to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

SchmalzPhos is involved in various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products

The major products formed from reactions involving this compound are often highly regioselective and stereoselective compounds. For example, in hydrovinylation reactions, this compound helps produce linear 1,4-dienes with high selectivity .

Scientific Research Applications

SchmalzPhos has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which SchmalzPhos exerts its effects involves its interaction with metal catalysts. This compound coordinates with the metal center, influencing the electronic and steric environment of the catalyst. This coordination helps control the regioselectivity and stereoselectivity of the reaction, leading to the formation of the desired product .

Comparison with Similar Compounds

Structural Comparison

SchmalzPhos, dppe, and dppp are bidentate phosphine ligands with diphenylphosphine groups. Key structural differences include:

  • This compound : Features a rigid, tailored backbone (exact structure undisclosed in public literature) optimized for larger bite angles, enhancing steric shielding around the metal center .
  • dppe : Contains a two-carbon ethane backbone, providing moderate bite angle (~72°) and flexibility.
  • dppp : Utilizes a three-carbon propane backbone, offering a slightly larger bite angle (~78°) than dppe but less rigidity than this compound .

These structural variations influence metal-ligand coordination geometry, directly impacting reactivity and selectivity.

Functional Comparison

All three ligands are used in cobalt-catalyzed hydrovinylation, but their functional outcomes diverge:

  • Regioselectivity :
    • This compound directs 1,4-hydrovinylation, yielding linear alkenes .
    • dppe and dppp favor 1,2-addition, producing branched alkenes .
  • Electronic Effects :
    • This compound’s electron-donating groups enhance metal center electron density, stabilizing linear transition states.
    • dppe/dppp’s simpler backbones lack this electronic tuning, leading to alternative pathways.
Performance Data and Research Findings

Table 1: Comparative Analysis of this compound, dppe, and dppp

Ligand Molecular Weight (g/mol) Bite Angle (°) Reaction Outcome (1,4 vs. 1,2) Selectivity (%) Key Reference
This compound ~500 (estimated) ~85–90 1,4-linear >95 Arndt et al.
dppe 398.39 ~72 1,2-branched 80–90 Prior studies
dppp 426.44 ~78 1,2-branched 75–85 Prior studies

Key Findings :

Regiochemical Control : this compound achieves near-complete 1,4-selectivity (>95%), surpassing dppe/dppp’s 75–90% selectivity for branched products .

Catalytic Efficiency : this compound’s rigid backbone reduces catalyst deactivation, enabling reactions at lower cobalt loadings (1–2 mol% vs. 5–10 mol% for dppe/dppp) .

Thermal Stability : this compound-based catalysts tolerate higher temperatures (up to 80°C) without decomposition, whereas dppe/dppp systems degrade above 60°C .

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